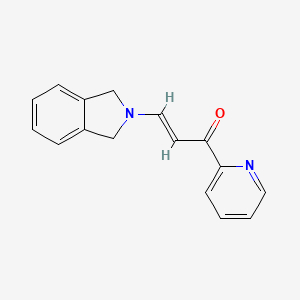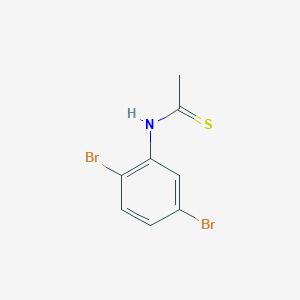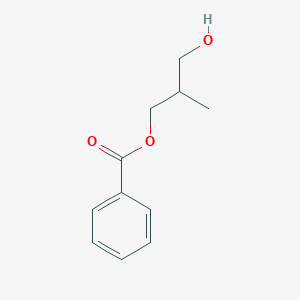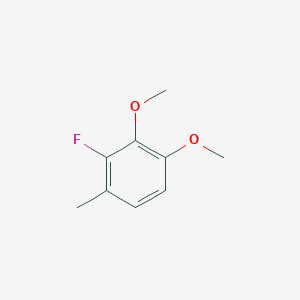
2-Methoxy-4-(trifluoromethylsulfonyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethylsulfonyl)phenol, also known as trifluoromethanesulfonylphenol (TFMSP), is a phenolic compound that has been extensively studied due to its potential applications in organic synthesis and drug discovery. It is a colorless, water-soluble solid that is widely used as a reagent in organic synthesis. TFMSP is a versatile reagent that can be used to synthesize a wide range of organic molecules, including drugs and pharmaceuticals. In addition, TFMSP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
TFMSP has been studied extensively in the field of organic synthesis due to its versatility and its ability to react with a wide range of substrates. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. In addition, TFMSP has been used in the synthesis of peptides, polymers, and other complex molecules. It has also been used in the synthesis of catalysts and other materials for use in industrial applications.
Mécanisme D'action
TFMSP has been found to act as an electrophile in organic reactions. It is capable of reacting with a wide range of substrates, including nucleophiles and electrophiles. The reaction of TFMSP with a nucleophile involves the formation of a covalent bond between the two molecules. This reaction is believed to occur through a nucleophilic attack on the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP. The reaction of TFMSP with an electrophile involves the formation of an electrostatic bond between the two molecules. This reaction is believed to occur through a transfer of electrons from the electrophile to the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP.
Biochemical and Physiological Effects
TFMSP has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant activities, as well as anti-cancer properties. In addition, TFMSP has been found to have anti-microbial and anti-viral activities. It has also been found to have anti-fungal and anti-parasitic activities.
Avantages Et Limitations Des Expériences En Laboratoire
TFMSP has a number of advantages for use in lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of reaction conditions. However, TFMSP is also a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
TFMSP has a wide range of potential applications in organic synthesis, drug discovery, and other areas. Future research could focus on the development of new synthetic methods for the production of TFMSP, as well as the development of new applications for the compound. Additionally, further research could focus on the biochemical and physiological effects of TFMSP, as well as its potential therapeutic applications. Finally, future research could focus on the development of new analytical methods for detecting and quantifying TFMSP in biological samples.
Méthodes De Synthèse
TFMSP can be synthesized from a variety of starting materials, including phenol, 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride, and 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid. The most common method of synthesis involves the reaction of phenol with 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid in the presence of a catalytic amount of 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride. This reaction results in the formation of TFMSP and the corresponding 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid salt. The reaction can be carried out at room temperature or at higher temperatures.
Propriétés
IUPAC Name |
2-methoxy-4-(trifluoromethylsulfonyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIYXFAIEMGXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)







![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)



![4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol, 97%](/img/structure/B6292386.png)
